Cas no 931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate)

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate structure
931760-32-6 structure
Product Name:Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS No:931760-32-6
Molecular Formula:C11H9BrN2O3
Molecular Weight:297.104761838913
CID:4720302
PubChem ID:22432737

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Properties

Names and Identifiers

    • ETHYL 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
    • Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate, AldrichCPR
    • Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (ACI)
    • AKOS001805000
    • 931760-32-6
    • CS-10443
    • MFCD14743926
    • ETHYL5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
    • CCG-129851
    • InChIKey: ZOZDFQUVDQQEMJ-UHFFFAOYSA-N
    • Inchi: 1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
    • SMILES: BrC1C=CC(=CC=1)C1=NN=C(C(=O)OCC)O1

Computed Properties

  • Exact Mass: 295.97965g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 295.97965g/mol
  • Heavy Atom Count: 17
  • Complexity: 269
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 65.2

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHYI-100mg
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 95%
100mg
$87.00 2024-04-20
A2B Chem LLC
AI62282-100mg
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 98%
100mg
$51.00 2024-07-18
Aaron
AR00II6U-100mg
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 98%
100mg
$33.00 2025-02-13
abcr
AB594608-250mg
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate; .
931760-32-6
250mg
€186.20 2024-07-19
Alichem
A019137130-1g
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 95%
1g
$573.30 2023-08-31
Ambeed
A945530-100mg
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 97%
100mg
$36.0 2025-02-22
Chemenu
CM529998-1g
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 97%
1g
$317 2024-07-19
Crysdot LLC
CD11010844-1g
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 97%
1g
$579 2024-07-19
TRC
E904473-10mg
Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6
10mg
$ 50.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY332-100mg
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
931760-32-6 95%
100mg
¥259.0

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ;  5 h, 25 °C
Reference
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  12 h, 25 °C
Reference
Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
Li, Jian ; Wen, Jin-Xia; Lu, Xue-Chen; Hou, Guo-Quan; Gao, Xu; et al, ACS Omega, 2021, 6(40), 26699-26706

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ;  5 h, rt
Reference
Method for synthesizing 1,3,4-oxadiazole heterocyclic compound and its application in preparation of drug
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butanol Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: 1,2-Dichloroethane ;  5 min, 0 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  10 h, 0 °C; 10 h, 0 °C
Reference
N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Huang, Hang; Zou, Xianghua; Cao, Si; Peng, Zhihong; Peng, Yingying; et al, Organic Letters, 2021, 23(11), 4185-4190

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 8 h, rt
1.2 Reagents: Tosyl chloride ,  Triethylamine ;  overnight, rt
Reference
Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxadiazoles Provide Direct Access to Versatile Polyheterocyclic Ketopiperazines Containing a Spiro-oxirane Moiety
Kumar, N. N. Bhuvan; Kuznetsov, Dmitry M.; Kutateladze, Andrei G., Organic Letters, 2015, 17(3), 438-441

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, 0 °C → rt
1.2 Reagents: Tosyl chloride ,  Triethylamine ;  36 h, rt
Reference
Preparing method and application of 1,3,4-oxadiazole oxime derivative for controlling plant diseases
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ;  12 h, rt
Reference
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, -10 °C; 8 h, rt
1.2 Reagents: Tosyl chloride ;  12 h, rt
Reference
Oxazolyl steroid derivative for controlling plant pests
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 6 h, rt
1.2 Reagents: Tosyl chloride ;  18 h, rt
Reference
Synthesis, fungicidal activity, and 3D-QSAR of tetrazole derivatives containing phenyloxadiazole moieties
Li, Yi-Tao; Yao, Wen-Qiang; Zhou, Si; Xu, Jun-Xing; Lu, Hui; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 34,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Phosphorus oxychloride ;  3 h, 90 °C
1.2 Solvents: Water ;  cooled
Reference
Design and synthesis of 2,5-disubstituted oxadiazole as novel PTP1B inhibitors
Athare, Chandrashekhar L.; Upasani, Chandrashekhar D., International Journal of Pharmaceutical and Phytopharmacological Research, 2014, 3(5), 383-386

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Raw materials

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Preparation Products

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:931760-32-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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